REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([Mg]Cl)(C)C.[CH:21]([C:23]1[CH:35]=[CH:34][C:26]([C:27]([N:29]([CH2:32][CH3:33])[CH2:30][CH3:31])=[O:28])=[CH:25][CH:24]=1)=[O:22]>O1CCCC1>[Si:6]([O:5][C:4]1[CH:3]=[C:2]([CH:21]([OH:22])[C:23]2[CH:24]=[CH:25][C:26]([C:27]([N:29]([CH2:30][CH3:31])[CH2:32][CH3:33])=[O:28])=[CH:34][CH:35]=2)[CH:15]=[CH:14][CH:13]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
48.85 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
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Name
|
|
Quantity
|
180 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
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Name
|
3-phenoxy-tert-butyl-dimethylsilane magnesium chloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C(=O)N(CC)CC)C=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to form a light yellow solution
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Type
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TEMPERATURE
|
Details
|
cooled to −72° C. under nitrogen
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Type
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TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
reaction temperature below −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 24 mL of saturated aqueous ammonium chloride
|
Type
|
ADDITION
|
Details
|
diluted with 600 mL of diethyl ether
|
Type
|
WASH
|
Details
|
washed with 600 mL of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethereal solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(C1=CC=C(C(=O)N(CC)CC)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |